Tritrpticin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

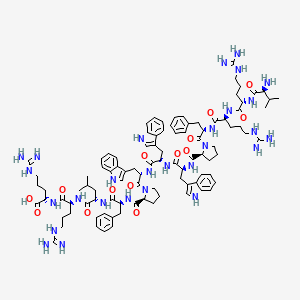

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C96H132N28O14/c1-54(2)45-71(83(128)114-67(33-17-39-106-93(98)99)81(126)116-70(92(137)138)36-20-42-109-96(104)105)117-84(129)72(46-56-23-7-5-8-24-56)119-87(132)77-37-22-44-124(77)91(136)76(50-60-53-112-66-32-16-13-29-63(60)66)122-86(131)73(48-58-51-110-64-30-14-11-27-61(58)64)118-85(130)74(49-59-52-111-65-31-15-12-28-62(59)65)120-88(133)78-38-21-43-123(78)90(135)75(47-57-25-9-6-10-26-57)121-82(127)68(34-18-40-107-94(100)101)113-80(125)69(35-19-41-108-95(102)103)115-89(134)79(97)55(3)4/h5-16,23-32,51-55,67-79,110-112H,17-22,33-50,97H2,1-4H3,(H,113,125)(H,114,128)(H,115,134)(H,116,126)(H,117,129)(H,118,130)(H,119,132)(H,120,133)(H,121,127)(H,122,131)(H,137,138)(H4,98,99,106)(H4,100,101,107)(H4,102,103,108)(H4,104,105,109)/t67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKYRNHHOBRIOY-HQUBJAAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C9CCCN9C(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C96H132N28O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1902.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tritrpticin: A Technical Guide to its Amino acid Sequence, Structure, and Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial peptide Tritrpticin, focusing on its amino acid sequence, three-dimensional structure, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers in the fields of antimicrobial drug discovery and peptide therapeutics.

Amino Acid Sequence and Physicochemical Properties

This compound is a 13-amino acid cationic peptide belonging to the cathelicidin family of antimicrobial peptides.[1][2][3] Its primary sequence is characterized by a high proportion of Tryptophan (Trp) and Arginine (Arg) residues, which are crucial for its antimicrobial activity.[1][4] The sequence was identified in a potential porcine cathelicidin cDNA.

The table below summarizes the amino acid sequence and key physicochemical properties of this compound.

| Property | Value |

| Amino Acid Sequence | VRRFPWWWPFLRR |

| One-Letter Code | Val-Arg-Arg-Phe-Pro-Trp-Trp-Trp-Pro-Phe-Leu-Arg-Arg |

| Length | 13 residues |

| Cationic Residues | 4 (Arginine) |

| Aromatic Residues | 3 (Tryptophan), 2 (Phenylalanine) |

| Proline Residues | 2 |

Three-Dimensional Structure

In aqueous solution, this compound exists in a largely unstructured or random coil conformation. However, upon interaction with membrane-mimetic environments, such as sodium dodecyl sulfate (SDS) micelles, it adopts a distinct and stable three-dimensional structure. This induced folding is critical for its biological function. The structure has been elucidated using two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

The key structural features of micelle-bound this compound are:

-

Turn-Turn Motif: The peptide forms two adjacent turns stabilized by the two Proline residues.

-

First Turn: Encompasses residues Phe4 to Trp7.

-

Second Turn: A well-defined 3(10)-helical turn involving residues Trp8 to Leu11.

-

Amphipathic Nature: The structure is highly amphipathic, with the hydrophobic residues (Trp, Phe, Leu, Val) clustered on one face of the molecule and the cationic Arginine residues on the opposite face. This spatial arrangement is crucial for its interaction with and disruption of microbial membranes.

The structural data for this compound is available in the Protein Data Bank (PDB) under the accession code 1D6X .

Structural Statistics

The precision of the NMR-derived structure is reflected in the root-mean-square deviation (RMSD) values for the ensemble of calculated structures.

| Structural Region | Backbone Atoms RMSD (Å) | Heavy Atoms RMSD (Å) |

| Residues 4-11 | 0.28 | 0.77 |

| Residues 1-13 (Overall) | 1.62 | 3.27 |

Data obtained from the NMR analysis of this compound in SDS micelles.

Experimental Protocols

The characterization of this compound's structure and function relies on a combination of biophysical and microbiological techniques.

Peptide Synthesis and Purification

This compound and its analogs are typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesized peptide is then purified to a high degree using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptide are confirmed by mass spectrometry.

Structural Analysis

CD spectroscopy is employed to assess the secondary structure of this compound in different environments. In aqueous solution, the CD spectrum is characteristic of a random coil. Upon addition of membrane mimetics like SDS, the spectrum changes, indicating a transition to a more ordered structure. However, the high content of aromatic residues, particularly Tryptophan, can complicate the interpretation of CD spectra for detailed secondary structure quantification.

Two-dimensional NMR spectroscopy is the primary method for determining the high-resolution three-dimensional structure of this compound in a membrane-like environment. The peptide is typically dissolved in a solution containing deuterated SDS micelles. A series of 2D NMR experiments, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed to obtain distance and dihedral angle restraints, which are then used for structure calculation.

Functional Assays

The antimicrobial potency of this compound is evaluated by determining its minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria (e.g., Escherichia coli, Staphylococcus aureus) and fungi.

Several biophysical assays are used to characterize the interaction of this compound with model membranes:

-

Fluorescence Spectroscopy: The intrinsic fluorescence of the Tryptophan residues is utilized to monitor the peptide's insertion into lipid bilayers and its protection from soluble quenchers.

-

Dye Leakage Assays: The ability of this compound to permeabilize lipid vesicles is assessed by monitoring the leakage of entrapped fluorescent dyes.

-

Membrane Depolarization Assays: The effect of the peptide on the membrane potential of bacterial cells is measured using potential-sensitive dyes.

Mechanism of Action

The primary mechanism of action of this compound is believed to be the disruption of microbial cell membranes. Its cationic nature facilitates initial electrostatic interactions with the negatively charged components of bacterial membranes. The hydrophobic face of the peptide then inserts into the lipid bilayer, leading to membrane permeabilization and cell death. Some studies suggest that in addition to direct membrane disruption, this compound may also translocate across the membrane to interact with intracellular targets.

Below is a diagram illustrating the proposed mechanism of action.

Caption: Proposed mechanism of this compound action.

Experimental Workflow for Structural and Functional Characterization

The following diagram outlines a typical experimental workflow for the comprehensive analysis of this compound.

References

The Core Mechanism of Action of Tritrpticin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tritrpticin is a 13-amino acid cationic antimicrobial peptide, with the sequence VRRFPWWWPFLRR, originally identified from the porcine bone marrow.[1] It belongs to the cathelicidin family of antimicrobial peptides, a critical component of the innate immune system.[2] Characterized by its richness in tryptophan and arginine residues, this compound exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's antimicrobial action, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Molecular Structure and Amphipathicity

The structure of this compound is fundamental to its function. In an aqueous environment, the peptide is largely unstructured. However, upon interaction with a membrane-mimetic environment, such as sodium dodecyl sulfate (SDS) micelles, it adopts a distinct amphipathic conformation.[2] NMR studies have revealed a turn-turn structure, with the hydrophobic tryptophan and phenylalanine residues clustered on one face of the peptide and the cationic arginine residues on the opposite face. This spatial separation of hydrophobic and charged residues is a hallmark of many membrane-active antimicrobial peptides and is crucial for its interaction with and disruption of microbial membranes.

Primary Mechanism of Action: Membrane Disruption

The primary mode of action of this compound involves the direct disruption of the bacterial cell membrane integrity. This process can be dissected into several key stages:

-

Electrostatic Attraction: The positively charged arginine residues of this compound are electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial binding concentrates the peptide at the bacterial cell surface.

-

Hydrophobic Insertion: Following the initial electrostatic interaction, the hydrophobic face of the peptide, rich in tryptophan residues, inserts into the hydrophobic core of the lipid bilayer. The tryptophan residues, with their large indole side chains, have a strong preference for the interfacial region of the membrane.

-

Pore Formation: The insertion of multiple this compound molecules into the membrane leads to the formation of transmembrane pores. Biophysical studies, including calcein leakage and lipid flip-flop assays, strongly suggest that this compound forms "toroidal pores". In the toroidal pore model, the lipid monolayers are bent continuously from the outer to the inner leaflet, lining the pore along with the antimicrobial peptides. This leads to the leakage of intracellular contents, such as ions and metabolites, and ultimately cell death.

Potential Intracellular Targets

While membrane disruption is the primary bactericidal mechanism, there is evidence to suggest that this compound may also have intracellular targets. Once the membrane is permeabilized, the peptide can translocate into the cytoplasm and potentially interfere with essential cellular processes. However, the specific intracellular targets and the significance of this secondary mechanism to the overall antimicrobial activity are still under investigation.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of this compound and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

| Peptide/Analog | Target Organism | MIC (µg/mL) | Reference |

| This compound | Escherichia coli | 4 - 8 | |

| This compound | Staphylococcus aureus | 2 - 4 | |

| This compound | Pseudomonas aeruginosa | 0.5 - 8 | |

| Tritrp1 (amidated) | Escherichia coli | 2 - 4 | |

| Tritrp1 (amidated) | Staphylococcus aureus | 1 - 2 | |

| Tritrp4 (Trp -> Phe) | Escherichia coli | 20 - 40 | |

| Tritrp4 (Trp -> Phe) | Staphylococcus aureus | 10 - 20 |

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology: A standard broth microdilution method is used.

-

Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution: Prepare a two-fold serial dilution of the antimicrobial peptide in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Observation: The MIC is determined as the lowest concentration of the peptide at which no visible growth is observed.

Calcein Leakage Assay

Objective: To assess the ability of a peptide to permeabilize lipid vesicles.

Methodology: This assay measures the release of a fluorescent dye, calcein, from large unilamellar vesicles (LUVs).

-

LUV Preparation: Prepare LUVs of a desired lipid composition (e.g., POPC/POPG) containing a self-quenching concentration of calcein (e.g., 50 mM). Remove free calcein by size-exclusion chromatography.

-

Fluorescence Measurement: Dilute the calcein-loaded LUVs in a cuvette to a final lipid concentration of 25 µM. Monitor the baseline fluorescence (excitation at 490 nm, emission at 520 nm).

-

Peptide Addition: Add the antimicrobial peptide to the cuvette at the desired concentration.

-

Data Acquisition: Record the increase in fluorescence over time as calcein is released from the vesicles and its self-quenching is relieved.

-

Maximum Leakage: Add a detergent (e.g., Triton X-100) to lyse all vesicles and determine the maximum fluorescence.

-

Calculation: Calculate the percentage of leakage as: % Leakage = [(F - F₀) / (F_max - F₀)] x 100, where F is the fluorescence at a given time, F₀ is the initial fluorescence, and F_max is the maximum fluorescence.

Lipid Flip-Flop Assay

Objective: To determine if a peptide induces the translocation of lipids between the two leaflets of a lipid bilayer, a characteristic of toroidal pore formation.

Methodology: This assay uses a fluorescently labeled lipid (e.g., NBD-PE) and a quenching agent.

-

Asymmetrically Labeled Vesicles: Prepare LUVs containing a small amount of NBD-labeled phospholipid, which is initially present in both leaflets.

-

Quenching: Add a membrane-impermeable reducing agent (e.g., sodium dithionite) to the outside of the vesicles to quench the fluorescence of the NBD probes in the outer leaflet.

-

Peptide Addition: Add the antimicrobial peptide to the asymmetrically labeled vesicles.

-

Fluorescence Monitoring: Monitor the decrease in fluorescence over time. A decrease in fluorescence indicates that NBD-labeled lipids from the inner leaflet are flipping to the outer leaflet and being quenched.

-

Calculation: The rate of fluorescence decay is proportional to the rate of lipid flip-flop.

Outer Membrane Permeabilization Assay (NPN Uptake)

Objective: To assess the permeabilization of the outer membrane of Gram-negative bacteria.

Methodology: This assay utilizes the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces weakly in aqueous environments but strongly in hydrophobic environments.

-

Cell Preparation: Harvest mid-log phase Gram-negative bacteria and resuspend them in a suitable buffer (e.g., 5 mM HEPES, pH 7.2).

-

NPN Addition: Add NPN to the cell suspension to a final concentration of 10 µM.

-

Peptide Addition: Add the antimicrobial peptide at various concentrations.

-

Fluorescence Measurement: Measure the increase in fluorescence (excitation at 350 nm, emission at 420 nm). An increase in fluorescence indicates that NPN has partitioned into the hydrophobic interior of the outer membrane, signifying its permeabilization.

Inner Membrane Depolarization Assay (diSC₃-5)

Objective: To measure the depolarization of the bacterial cytoplasmic membrane potential.

Methodology: This assay uses the potentiometric fluorescent dye diSC₃-5, which accumulates in polarized membranes, leading to self-quenching of its fluorescence.

-

Cell Preparation: Harvest mid-log phase bacteria and resuspend them in a buffer containing a low concentration of K⁺.

-

Dye Loading: Add diSC₃-5 to the cell suspension and incubate to allow the dye to accumulate in the energized membranes, resulting in quenched fluorescence.

-

Peptide Addition: Add the antimicrobial peptide.

-

Fluorescence Measurement: Monitor the increase in fluorescence (excitation at 622 nm, emission at 670 nm). Depolarization of the membrane potential causes the release of the dye into the medium, leading to an increase in fluorescence.

Visualizing the Mechanism and Workflows

Caption: The proposed mechanism of action for this compound.

Caption: Experimental workflow for the Calcein Leakage Assay.

Caption: Workflow for the NPN Uptake Assay.

Conclusion

This compound exerts its potent antimicrobial activity primarily through the disruption of bacterial membrane integrity. Its amphipathic structure facilitates a multi-step process involving electrostatic attraction, hydrophobic insertion, and the formation of toroidal pores, leading to the leakage of cellular contents and cell death. While the potential for intracellular activity exists, membrane disruption remains the cornerstone of its mechanism. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and harness the therapeutic potential of this promising antimicrobial peptide.

References

Tritrpticin: A Technical Guide to its Antimicrobial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tritrpticin is a 13-amino-acid cationic antimicrobial peptide, rich in tryptophan and arginine residues, with the sequence VRRFPWWWPFLRR.[1][2] Originally identified from a porcine cathelicidin cDNA, this peptide has demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, and protozoa.[2][3] Its potent antimicrobial properties and unique structural characteristics make it a subject of significant interest for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the antimicrobial spectrum of this compound, detailing its activity through quantitative data, outlining the experimental protocols used for its evaluation, and visualizing its proposed mechanism of action.

Antimicrobial Spectrum of Activity: Quantitative Data

The antimicrobial efficacy of this compound has been quantified against a range of microorganisms using standardized methodologies. The most common metric for quantifying the activity of an antimicrobial agent is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. The data presented in the following tables summarize the reported MIC values for this compound against various bacterial and protozoal species.

Table 1: Antibacterial Activity of this compound

| Target Organism | Strain | MIC (µg/mL) | Reference |

| Gram-Positive Bacteria | |||

| Staphylococcus aureus | ATCC 29213 | 5 | [1] |

| Staphylococcus aureus | (Not Specified) | ~2-fold more active than against E. coli | |

| Gram-Negative Bacteria | |||

| Escherichia coli | (Not Specified) | 10 | |

| Pseudomonas aeruginosa | ATCC 27853 | 0.5 - 8 | |

| Pseudomonas aeruginosa | Clinical Isolates | 0.5 - 8 |

Table 2: Antiprotozoal Activity of this compound

| Target Organism | Effect | Concentration (µg/mL) | Reference |

| Trichomonas vaginalis | Reduced viability and growth | 100 - 200 |

Experimental Protocols

The quantitative data presented above are primarily derived from standardized antimicrobial susceptibility testing methods. The following section details the typical experimental protocols for two commonly used assays.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely accepted procedure for determining the MIC of an antimicrobial agent and is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

This compound stock solution

-

Sterile diluent (e.g., 0.01% acetic acid, 0.2% bovine serum albumin)

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

Procedure:

-

Preparation of this compound Dilutions: A serial two-fold dilution of the this compound stock solution is performed in the 96-well microtiter plate using the appropriate diluent to achieve a range of desired concentrations.

-

Inoculum Preparation: The bacterial culture is grown to the mid-logarithmic phase and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. The inoculum is then further diluted in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included on each plate.

-

Incubation: The microtiter plates are incubated at 35°C ± 2°C for 18-24 hours in ambient air.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Radial Diffusion Assay

The radial diffusion assay is another method used to assess the antimicrobial activity of peptides.

Materials:

-

Petri dishes

-

Agarose

-

Tryptic Soy Broth (TSB) or other suitable growth medium

-

Bacterial inoculum

-

This compound stock solution

-

Sterile punch for creating wells in the agar

Procedure:

-

Preparation of Agar Plates: A nutrient-rich agar (e.g., TSB with 1% agarose) is prepared and autoclaved. The molten agar is cooled to approximately 45-50°C.

-

Inoculation of Agar: The standardized bacterial inoculum is added to the molten agar to a final concentration of approximately 1 x 10^6 CFU/mL and mixed gently. The inoculated agar is then poured into Petri dishes and allowed to solidify.

-

Well Creation: Once the agar has solidified, small wells (typically 3-4 mm in diameter) are punched into the agar using a sterile tool.

-

Application of Peptide: A specific volume of the this compound solution (at a known concentration) is added to each well.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Mechanism of Action

This compound exerts its antimicrobial effect primarily through the disruption of microbial cell membranes. Its cationic nature facilitates the initial electrostatic interaction with the negatively charged components of bacterial and fungal cell surfaces, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. The tryptophan residues are crucial for its membrane-disruptive activities, as they anchor the peptide to the lipid bilayer. The proposed mechanisms of membrane disruption by antimicrobial peptides like this compound are illustrated in the diagrams below.

Caption: A flowchart illustrating the general mechanism of action for cationic antimicrobial peptides like this compound.

Caption: A diagram outlining the primary theoretical models for how antimicrobial peptides disrupt microbial membranes.

Conclusion

This compound is a promising antimicrobial peptide with a broad spectrum of activity. Its ability to target and disrupt microbial membranes makes it an attractive candidate for the development of new anti-infective therapies, particularly in an era of increasing antibiotic resistance. Further research is warranted to fully elucidate its spectrum of activity, optimize its therapeutic potential, and evaluate its efficacy and safety in preclinical and clinical settings. This guide provides a foundational understanding of this compound's antimicrobial properties to aid researchers and drug development professionals in this endeavor.

References

The Antifungal Properties of Tritrpticin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tritrpticin is a 13-amino acid cationic antimicrobial peptide, originally identified in porcine neutrophils, belonging to the cathelicidin family. Its primary sequence is Val-Arg-Arg-Phe-Pro-Trp-Trp-Trp-Pro-Phe-Leu-Arg-Arg (VRRFPWWWPFLRR). A notable feature of this compound is its high content of tryptophan and arginine residues, which contribute to its amphipathic nature and broad-spectrum antimicrobial activity against bacteria, fungi, and even some viruses. This technical guide provides an in-depth overview of the antifungal properties of this compound, focusing on its mechanism of action, spectrum of activity, and the experimental methodologies used to characterize its effects.

Mechanism of Action

The primary antifungal mechanism of this compound is believed to be the permeabilization of the fungal cell membrane, a characteristic shared with many other tryptophan-rich antimicrobial peptides.[1] The cationic nature of this compound facilitates its initial electrostatic interaction with negatively charged components of the fungal cell surface. Following this initial binding, the hydrophobic tryptophan residues are thought to insert into the lipid bilayer, leading to membrane disruption and the formation of pores or channels. This disruption of the fungal membrane results in the leakage of essential intracellular contents and dissipation of the membrane potential, ultimately leading to cell death.

While direct membrane disruption is a key aspect of its fungicidal activity, there is also evidence to suggest that this compound may have intracellular targets.[1] However, the specific intracellular mechanisms have not been fully elucidated for this particular peptide. Based on the known effects of other tryptophan-rich antimicrobial peptides, it is hypothesized that upon entering the fungal cell, this compound could interfere with vital cellular processes such as DNA and protein synthesis, or induce the production of reactive oxygen species (ROS), leading to oxidative stress and triggering apoptotic or other programmed cell death pathways.

Putative Signaling Pathway for this compound-Induced Fungal Cell Death

The following diagram illustrates a hypothetical signaling pathway for the antifungal action of this compound, based on its known membrane-disrupting properties and the inferred downstream effects observed with similar antimicrobial peptides.

Caption: A proposed model for the antifungal action of this compound.

Data Presentation: Antifungal Activity

The antifungal activity of this compound has been evaluated against various fungal species. The primary metric for quantifying this activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of the fungus. The following table summarizes the available data on the antifungal spectrum of this compound.

| Fungal Species | MIC Range (µM) | Reference |

| Aspergillus fumigatus | 3.91 - 250 | [2] |

| Candida albicans | Weak inhibitory effect | [2] |

Note: Specific MIC values for Candida albicans are not consistently reported in the reviewed literature, with sources indicating a generally weak inhibitory effect.

Experimental Protocols

Broth Microdilution Assay for Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

a. Preparation of Fungal Inoculum:

-

Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C for Candida spp., 28-35°C for Aspergillus spp.) until sufficient growth is observed.

-

For yeasts, colonies are suspended in sterile saline or phosphate-buffered saline (PBS) and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.

-

For molds, conidia are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80), and the resulting conidial suspension is adjusted to a concentration of 0.4-5 x 10^4 CFU/mL.

-

The final inoculum is prepared by diluting the standardized suspension in RPMI-1640 medium (buffered with MOPS) to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.

b. Assay Procedure:

-

This compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

-

An equal volume of the prepared fungal inoculum is added to each well.

-

The plates are incubated at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth in the control wells (containing no peptide), as determined by visual inspection or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Membrane Permeabilization Assay (Calcein Leakage)

This assay assesses the ability of this compound to disrupt fungal model membranes (liposomes).

a. Preparation of Calcein-Loaded Vesicles:

-

Lipids (e.g., a mixture of phosphatidylcholine and ergosterol to mimic fungal membranes) are dissolved in an organic solvent, which is then evaporated to form a thin lipid film.

-

The lipid film is hydrated with a solution containing a fluorescent dye, such as calcein, at a self-quenching concentration.

-

The resulting suspension is subjected to freeze-thaw cycles and extrusion through polycarbonate filters to form unilamellar vesicles of a defined size.

-

Free, unencapsulated calcein is removed by size-exclusion chromatography.

b. Assay Procedure:

-

The calcein-loaded vesicles are diluted in a buffer to a suitable concentration.

-

This compound is added to the vesicle suspension at various concentrations.

-

The fluorescence intensity is monitored over time. An increase in fluorescence indicates the leakage of calcein from the vesicles due to membrane permeabilization by this compound.

-

The percentage of leakage is calculated relative to the fluorescence signal obtained after complete lysis of the vesicles with a detergent (e.g., Triton X-100).

Visualizations

Experimental Workflow: MIC Determination

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.

Caption: A flowchart of the broth microdilution method for MIC testing.

Experimental Workflow: Membrane Permeabilization Assay

The following diagram outlines the key steps in a calcein leakage assay to assess membrane disruption.

Caption: A flowchart of the membrane permeabilization (calcein leakage) assay.

Conclusion

This compound is a promising antimicrobial peptide with demonstrated antifungal activity. Its primary mechanism of action involves the disruption of the fungal cell membrane, leading to cell death. While its efficacy against some key fungal pathogens like Candida albicans appears to be modest, its broad-spectrum activity warrants further investigation, particularly in synergistic combinations with conventional antifungal agents. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued exploration of this compound and its analogues as potential next-generation antifungal therapeutics. Further research is needed to fully elucidate any intracellular mechanisms of action and to establish a more comprehensive profile of its antifungal spectrum with specific MIC values against a wider range of clinically relevant fungi.

References

In-Depth Technical Guide to the Anticancer Activity of Tritrpticin Peptides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticancer properties of Tritrpticin peptides, a class of antimicrobial peptides (AMPs) with promising therapeutic potential. This document details their mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the involved biological pathways and experimental workflows.

Introduction to this compound and its Anticancer Potential

This compound is a 13-amino acid cationic peptide (VRRFPWWWPFLRR) originally isolated from porcine bone marrow.[1] Like many other AMPs, this compound exhibits broad-spectrum antimicrobial activity.[2] Beyond its antimicrobial functions, a growing body of evidence highlights its selective cytotoxic effects against various cancer cell lines, establishing it as a promising candidate for anticancer peptide (ACP) development.[1][3] The primary proposed mechanism for its anticancer activity is the permeabilization of cancer cell membranes, leading to a non-apoptotic form of cell death.[3] This guide delves into the specifics of this mechanism and the available data supporting its therapeutic potential.

Quantitative Data on Anticancer Activity

The anticancer efficacy of this compound and its analogs has been evaluated against several cancer cell lines. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values.

Table 1: In Vitro Cytotoxicity (IC50) of this compound Peptides Against Cancer Cell Lines

| Peptide/Analog | Cancer Cell Line | IC50 (µM) | Reference(s) |

| This compound | Jurkat (T-cell leukemia) | 18.3 | |

| Buforin IIb (related ACP) | PC-3 (prostate cancer) | < 8 | |

| Buforin IIb (related ACP) | Du-145 (prostate cancer) | < 8 |

Note: Data for a broader range of cancer cell lines for this compound itself is limited in the currently available literature. The data for Buforin IIb is included to provide context for the potential potency of similar Trp-Arg-rich peptides.

Table 2: Hemolytic Activity of this compound Peptides

| Peptide/Analog | Cell Type | Activity | Reference(s) |

| This compound Analogs | Human Red Blood Cells | Low to high, depending on modifications |

Note: The hemolytic activity of this compound analogs can be modulated through amino acid substitutions, with some modifications leading to reduced toxicity against normal cells.

Mechanism of Action: Membrane Permeabilization and Necroptosis

The primary mechanism of action of this compound against cancer cells is the disruption of the cell membrane. This interaction is thought to be initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the cancer cell membrane. Following this initial binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization.

A key finding is that this membrane disruption induces a form of cell death that appears to be non-apoptotic, as it occurs without the formation of apoptotic bodies. This suggests a necrotic or necroptotic pathway. Necroptosis is a form of programmed necrosis that is independent of caspases and is mediated by specific signaling proteins such as Receptor-Interacting Protein Kinase 1 (RIPK1) and Mixed Lineage Kinase Domain-Like protein (MLKL).

The interaction of this compound with the cancer cell membrane is hypothesized to trigger a signaling cascade that culminates in necroptosis. This can involve an influx of calcium ions (Ca2+) and the release of damage-associated molecular patterns (DAMPs), such as High Mobility Group Box 1 (HMGB1), which can further propagate the inflammatory response.

Signaling Pathways

The precise signaling pathways triggered by this compound are still under investigation. However, based on the known mechanisms of other membrane-permeabilizing peptides and the observed non-apoptotic cell death, a putative signaling pathway can be proposed.

References

- 1. researchgate.net [researchgate.net]

- 2. Position-Dependent Influence of the Three Trp Residues on the Membrane Activity of the Antimicrobial Peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective anticancer activity of synthetic peptides derived from the host defence peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Tryptophan Residues in the Antimicrobial Peptide Tritrpticin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tritrpticin, a 13-residue cationic antimicrobial peptide (AMP), exhibits potent, broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] A defining structural feature of this compound is its unique central cluster of three consecutive tryptophan (Trp) residues. These residues are not merely structural components but are critical determinants of the peptide's mechanism of action, membrane interaction, and overall biological activity. This technical guide delves into the multifaceted role of tryptophan residues in this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the peptide's functional mechanisms. The insights presented herein are vital for the rational design of novel antimicrobial agents with enhanced efficacy and selectivity.

Introduction: The Significance of Tryptophan in Antimicrobial Peptides

Tryptophan, with its large, hydrophobic indole side chain, possesses unique physicochemical properties that make it a key player in the function of many antimicrobial peptides.[3] Its distinct preference for the interfacial region of lipid bilayers allows it to anchor peptides to the membrane surface, a crucial first step in their antimicrobial action.[3][4] The indole ring can participate in a variety of non-covalent interactions, including hydrophobic, cation-π, and hydrogen bonding, which facilitate peptide-membrane binding and subsequent disruption. In this compound, the concentration of three Trp residues in the central part of the peptide sequence amplifies these effects, making it a powerful model for studying Trp-rich AMPs.

The Central Tryptophan Cluster: A Hub of Activity

The amino acid sequence of this compound is VRRFPWWWPFLRR. The three consecutive tryptophan residues (Trp6, Trp7, and Trp8) form a hydrophobic core that is flanked by cationic arginine (Arg) residues. This amphipathic structure is fundamental to its interaction with the negatively charged components of microbial membranes.

Mechanism of Action: Membrane Permeabilization and Beyond

The primary mechanism of action of this compound is believed to be the permeabilization of the cytoplasmic membrane of susceptible bacteria. The tryptophan residues play a direct role in this process. Upon electrostatic attraction to the bacterial surface, the Trp cluster inserts into the lipid bilayer, leading to membrane perturbation and leakage of cellular contents. Fluorescence spectroscopy studies have confirmed that the Trp residues partition into a more hydrophobic environment upon interaction with membrane mimetics, indicative of their insertion into the lipid core.

While membrane disruption is a key activity, evidence also suggests that this compound may have intracellular targets. The ability of the peptide to translocate across the membrane, a process likely facilitated by the Trp residues, could allow it to interact with intracellular components such as DNA.

dot

Caption: Proposed mechanism of action for this compound.

Positional Importance of Tryptophan Residues

Systematic substitution studies have revealed that not all tryptophan residues in the central cluster contribute equally to this compound's activity. The membrane perturbation capabilities are highly dependent on the location of the Trp residue, with Trp6 being the most critical and Trp8 being the least. This highlights a nuanced structure-activity relationship where the specific position of each Trp residue dictates its precise role in membrane interaction.

Quantitative Analysis of Tryptophan Substitution

To elucidate the specific contribution of the tryptophan residues, various analogs of this compound have been synthesized and their biological activities evaluated. The following tables summarize the key quantitative data from these studies.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of this compound and its Analogs

| Peptide/Analog | Target Organism | MIC (µM) | Reference |

| This compound (Native) | E. coli | 4 | |

| B. subtilis | 2 | ||

| [W6Y, W7Y, W8Y]-Tritrpticin | E. coli | 16 | |

| [W6A, W7A, W8A]-Tritrpticin | E. coli | >64 | |

| [W6F, W7F, W8F]-Tritrpticin | E. coli | 2 | |

| [W6(5OHW)]-Tritrpticin | E. coli | 4 | |

| [W6,7,8(5OHW)]-Tritrpticin | E. coli | 8 |

Data compiled from multiple sources. MIC values can vary slightly based on experimental conditions.

Table 2: Hemolytic Activity of this compound and its Analogs

| Peptide/Analog | Hemolytic Activity (%) at 100 µM | Reference |

| This compound (Native) | ~25% | |

| [W6Y, W7Y, W8Y]-Tritrpticin | <5% | |

| [W6F, W7F, W8F]-Tritrpticin | <10% |

Hemolytic activity is a measure of cytotoxicity against red blood cells and is a critical parameter for therapeutic development.

Key Experimental Protocols

The characterization of this compound and its analogs relies on a suite of biophysical and microbiological assays. Detailed methodologies for key experiments are provided below.

Peptide Synthesis

-

Method: Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Resin: Rink amide resin for C-terminally amidated peptides.

-

Coupling: Amino acids are activated using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (N-hydroxybenzotriazole) in the presence of DIPEA (N,N-diisopropylethylamine).

-

Deprotection: The Fmoc protecting group is removed using a solution of 20% piperidine in DMF (dimethylformamide).

-

Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

-

Purification: Crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Antimicrobial Susceptibility Testing (MIC Determination)

-

Method: Broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Procedure:

-

Bacterial strains are grown to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton broth).

-

The bacterial culture is diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial twofold dilutions of the peptides are prepared in a 96-well microtiter plate.

-

The bacterial suspension is added to each well containing the peptide dilutions.

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

-

Hemolysis Assay

-

Objective: To assess the cytotoxicity of the peptides against mammalian cells using red blood cells (RBCs) as a model.

-

Procedure:

-

Fresh human or sheep red blood cells are washed multiple times with phosphate-buffered saline (PBS).

-

A suspension of RBCs (typically 2-4% v/v) is prepared in PBS.

-

Serial dilutions of the peptides are incubated with the RBC suspension in a 96-well plate at 37°C for 1 hour.

-

The plate is centrifuged to pellet the intact RBCs.

-

The supernatant, containing hemoglobin released from lysed cells, is transferred to a new plate.

-

The absorbance of the supernatant is measured at a wavelength of 405-450 nm to quantify hemoglobin release.

-

Controls for 0% hemolysis (RBCs in PBS) and 100% hemolysis (RBCs in 0.1% Triton X-100) are included.

-

Hemolytic activity is expressed as a percentage of the 100% hemolysis control.

-

Tryptophan Fluorescence Spectroscopy

-

Principle: The intrinsic fluorescence of tryptophan is highly sensitive to its local environment. A blue shift (shift to shorter wavelengths) in the emission maximum indicates the movement of tryptophan into a more hydrophobic environment, such as the interior of a lipid bilayer.

-

Procedure:

-

A solution of the peptide is prepared in a suitable buffer.

-

The baseline fluorescence emission spectrum is recorded (excitation typically at 280-295 nm, emission scanned from 300-400 nm).

-

Small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) composed of model lipids (e.g., POPC, POPG) are titrated into the peptide solution.

-

The fluorescence emission spectrum is recorded after each addition of vesicles.

-

The change in the wavelength of maximum emission (λ_max) is plotted against the lipid concentration to determine the extent of peptide-membrane interaction.

-

dot

Caption: Workflow for Tryptophan Fluorescence Spectroscopy.

Conclusion and Future Directions

The tryptophan residues of this compound are indispensable for its antimicrobial activity. They act as membrane anchors, facilitate membrane disruption, and potentially enable intracellular targeting. Structure-activity relationship studies have demonstrated that while the presence of the Trp cluster is crucial, the specific chemical properties and position of each residue fine-tune the peptide's efficacy and selectivity.

Future research should focus on:

-

Advanced Analogs: Designing novel this compound analogs with non-proteinogenic amino acid substitutions for tryptophan to further probe the specific interactions (e.g., cation-π) that govern activity.

-

Mechanism of Intracellular Action: Elucidating the precise intracellular targets of this compound and the role of tryptophan in translocation and target binding.

-

In Vivo Efficacy: Translating the promising in vitro activity of potent, low-hemolytic this compound analogs into in vivo models of infection.

A thorough understanding of the role of tryptophan in this compound will continue to guide the development of next-generation antimicrobial therapeutics with improved potency and reduced toxicity, a critical need in the face of rising antibiotic resistance.

References

- 1. Hydroxy-tryptophan containing derivatives of this compound: modification of antimicrobial activity and membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Position-Dependent Influence of the Three Trp Residues on the Membrane Activity of the Antimicrobial Peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tryptophan- and arginine-rich antimicrobial peptides: structures and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tryptophan-rich antimicrobial peptides: comparative properties and membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Proline Residues in the Structural Integrity and Antimicrobial Function of Tritrpticin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Tritrpticin, a 13-residue cationic antimicrobial peptide (AMP) with the sequence VRRFPWWWPFLRR, has garnered significant interest for its potent, broad-spectrum antimicrobial activity. A key structural feature of this compound is the presence of two proline residues at positions 5 and 9. These residues are not merely passive components of the peptide backbone; they are crucial determinants of its three-dimensional structure, which in turn dictates its interaction with microbial membranes and its ultimate antimicrobial efficacy. This technical guide delves into the critical importance of these proline residues, summarizing key quantitative data, detailing experimental methodologies, and visualizing the structural implications of their modification.

The Structural Significance of Proline in this compound

In aqueous solution, this compound exists in multiple conformations due to the cis-trans isomerization of the peptide bonds preceding the two proline residues[1]. However, upon interaction with membrane-mimetic environments, such as sodium dodecyl sulfate (SDS) or dodecylphosphocholine (DPC) micelles, this compound adopts a more defined and stable structure[1][2]. Nuclear Magnetic Resonance (NMR) studies have revealed that in a micellar environment, this compound forms a compact, amphipathic structure characterized by two adjacent turns centered around the Pro5 and Pro9 residues[1][2]. This distinct "turn-turn" conformation is critical for the peptide's function, facilitating the segregation of its hydrophobic and cationic residues. This amphipathic arrangement allows the tryptophan-rich hydrophobic core to insert into the lipid bilayer of the microbial membrane, while the cationic arginine residues interact with the negatively charged components of the membrane surface.

The substitution of these helix-breaking proline residues with helix-promoting alanine residues leads to a significant conformational change. Studies on this compound analogs where one or both prolines are replaced by alanine have shown a transition from the turn-turn structure to a more extended α-helical conformation. This structural alteration has profound implications for the peptide's biological activity.

Quantitative Analysis of Proline-Substituted this compound Analogs

The modification of proline residues in this compound has been a key strategy in structure-activity relationship (SAR) studies. The following tables summarize the quantitative data from various studies on the antimicrobial and hemolytic activities of native this compound and its proline-substituted analogs.

| Peptide/Analog | Sequence | MIC (μg/mL) vs. E. coli | MIC (μg/mL) vs. S. aureus | Hemolytic Activity (%) | Reference |

| This compound | VRRFPWWWPFLRR | 4 | 4 | ~10 at 100 µM | |

| Tritrp1 (amidated) | VRRFPWWWPFLRR-NH2 | 2 | 2 | ~15 at 100 µM | |

| Tritrp-P9A | VRRFPWWWAFLRR-NH2 | 1-2 | 1-2 | Not specified | |

| Tritrp-P59A | VRRFAWWWAFLRR-NH2 | 2-4 | 2-4 | Not specified |

| Peptide/Analog | MBIC (μg/mL) vs. P. aeruginosa PAO1 | MBEC (μg/mL) vs. P. aeruginosa PAO1 | Reference |

| Tritrp1 (amidated) | >64 | >64 | |

| Tritrp-P9A | 32 | 64 | |

| Tritrp-P59A | 16 | 32 |

MIC: Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration.

These data indicate that substitution of proline residues can modulate the antimicrobial and antibiofilm activity of this compound. Notably, the Pro to Ala substitutions, which induce a more helical structure, can lead to enhanced antibiofilm efficacy.

Experimental Protocols

A comprehensive understanding of the role of proline in this compound relies on a combination of biophysical and microbiological techniques. Below are detailed methodologies for key experiments.

Peptide Synthesis and Purification

-

Solid-Phase Peptide Synthesis (SPPS): this compound and its analogs are synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase chemistry.

-

Resin: A suitable resin, such as Rink Amide resin for C-terminally amidated peptides, is used as the solid support.

-

Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. Coupling is typically achieved using a carbodiimide activation method with reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base such as DIPEA (N,N-diisopropylethylamine) in a solvent like DMF (N,N-dimethylformamide).

-

Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of piperidine in DMF.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to analyze the secondary structure of this compound and its analogs in different environments.

-

Sample Preparation: Peptides are dissolved in a suitable buffer, such as 10 mM sodium phosphate buffer (pH 7.4), to a final concentration of 50-100 µM. To study membrane-induced conformational changes, spectra are also recorded in the presence of membrane mimetics like SDS or DPC micelles, or lipid vesicles.

-

Instrumentation: CD spectra are recorded on a Jasco J-815 spectropolarimeter or a similar instrument.

-

Parameters:

-

Wavelength range: 190-260 nm.

-

Cuvette path length: 1 mm.

-

Bandwidth: 1 nm.

-

Scan speed: 50 nm/min.

-

Data pitch: 0.1 nm.

-

Accumulations: 3-5 scans are averaged for each spectrum.

-

-

Data Analysis: The raw data (in millidegrees) are converted to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹). The resulting spectra are analyzed to estimate the percentage of α-helix, β-sheet, turn, and random coil structures using deconvolution software such as K2D2 or DichroWeb.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary technique for determining the high-resolution three-dimensional structure of this compound in a membrane-mimetic environment.

-

Sample Preparation:

-

The peptide is dissolved in a 90% H₂O/10% D₂O mixture to a concentration of 1-2 mM.

-

For membrane-bound studies, perdeuterated DPC or SDS micelles are added to the peptide solution at a concentration well above the critical micelle concentration (e.g., 100-200 mM), ensuring a peptide-to-micelle ratio that favors a single peptide molecule per micelle.

-

The pH of the sample is adjusted to a value that slows down amide proton exchange, typically between 4.0 and 5.0.

-

-

NMR Experiments: A suite of two-dimensional NMR experiments is performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of the amino acid residues. A mixing time of 60-80 ms is typically used.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proton-proton distances (≤ 5 Å), which is crucial for determining the tertiary structure. A mixing time of 100-200 ms is common.

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If isotopically labeled (¹⁵N) peptide is available, this experiment provides a fingerprint of the peptide, with one peak for each amino acid residue (except proline).

-

-

Structure Calculation:

-

The NMR spectra are processed and assigned using software like NMRPipe and SPARKY.

-

NOE cross-peaks are identified, and their intensities are converted into upper distance restraints.

-

Dihedral angle restraints can be derived from coupling constants measured in high-resolution 1D or 2D spectra.

-

The final structure is calculated using molecular dynamics and simulated annealing protocols with software such as CYANA, XPLOR-NIH, or AMBER. A family of the lowest energy structures is generated and analyzed.

-

Antimicrobial Activity Assays

The antimicrobial potency of this compound and its analogs is typically determined by measuring the Minimum Inhibitory Concentration (MIC).

-

Bacterial Strains and Growth Conditions: Common test organisms include Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213). Bacteria are grown in cation-adjusted Mueller-Hinton broth (MHB).

-

Microdilution Assay:

-

A twofold serial dilution of the peptide is prepared in MHB in a 96-well microtiter plate.

-

A mid-logarithmic phase bacterial culture is diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL and added to each well.

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth.

-

Visualizing the Impact of Proline Substitution

The following diagrams, generated using Graphviz, illustrate the structural transition of this compound upon proline substitution and a typical experimental workflow for its analysis.

Conclusion

The two proline residues in this compound are indispensable for establishing its native, functionally critical turn-turn structure in a membrane environment. This conformation is key to its amphipathic nature, which drives its antimicrobial activity. Modification of these proline residues, particularly through substitution with alanine, results in a distinct structural transition to a more α-helical form. This change, in turn, alters the peptide's biological activity profile, sometimes leading to enhanced potency against bacterial biofilms. The detailed experimental protocols provided herein offer a roadmap for researchers to further investigate the intricate structure-function relationships of this compound and to design novel analogs with improved therapeutic potential. A thorough understanding of the role of these pivotal proline residues is paramount for the rational design of next-generation antimicrobial agents based on the this compound scaffold.

References

- 1. Structure-Function Analysis of this compound Analogs: Potential Relationships between Antimicrobial Activities, Model Membrane Interactions, and Their Micelle-Bound NMR Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclization of Two Antimicrobial Peptides Improves Their Activity - PMC [pmc.ncbi.nlm.nih.gov]

Tritrpticin: A Technical Guide to a Cathelicidin Antimicrobial Peptide

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

Tritrpticin is a potent, broad-spectrum antimicrobial peptide (AMP) belonging to the cathelicidin family.[1][2] First identified from the cDNA of porcine bone marrow, this 13-amino-acid peptide has garnered significant interest within the scientific community due to its robust activity against a range of bacterial and fungal pathogens.[3][4] As an archetypal tryptophan- and arginine-rich AMP, this compound's unique structural features and multifaceted mechanism of action make it a compelling candidate for the development of novel anti-infective therapeutics.[1] This technical guide provides an in-depth analysis of this compound, encompassing its molecular characteristics, antimicrobial efficacy, and the experimental methodologies employed in its study.

Molecular Profile of this compound

Classification and Structure

This compound is classified as a cathelicidin, a diverse family of AMPs characterized by a conserved N-terminal cathelin-like domain and a variable C-terminal antimicrobial domain in their precursor form. The mature this compound peptide is derived from this C-terminal region. Its primary sequence is Val-Arg-Arg-Phe-Pro-Trp-Trp-Trp-Pro-Phe-Leu-Arg-Arg (VRRFPWWWPFLRR).

A defining characteristic of this compound is its high content of tryptophan (Trp) and arginine (Arg) residues, which constitute 23% and 30% of the peptide, respectively. This composition is crucial for its antimicrobial function. The four cationic arginine residues are strategically located at the N- and C-termini, contributing to the peptide's overall positive charge and initial electrostatic interaction with negatively charged microbial membranes. The central hydrophobic core, dominated by a unique three-consecutive tryptophan motif, is essential for its membrane-disruptive activities.

In aqueous solution, this compound exists in multiple conformations. However, upon interaction with membrane-mimetic environments, such as sodium dodecyl sulfate (SDS) micelles, it adopts a distinct and stable turn-turn structure. This conformation is stabilized by the two proline residues, which induce two adjacent turns, resulting in an amphipathic fold where the hydrophobic and cationic residues are segregated.

Mechanism of Action

The primary antimicrobial mechanism of this compound involves the disruption of microbial cell membranes. This process is initiated by the electrostatic attraction between the cationic arginine residues of the peptide and the anionic components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria.

Following this initial binding, the hydrophobic tryptophan residues are thought to insert into the lipid bilayer, leading to membrane permeabilization. Several models have been proposed for this disruptive process, including the formation of "toroidal pores," where the peptide and lipid molecules together form the pore lining. Evidence for this includes peptide-induced dye leakage from lipid vesicles.

Interestingly, some studies suggest that membrane depolarization is not the sole mechanism of killing. Analogs of this compound have shown potent antimicrobial activity with negligible membrane-depolarizing effects, hinting at the possibility of translocation across the membrane to engage with intracellular targets.

Antimicrobial and Biological Activities

This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. Its efficacy has been demonstrated against clinically relevant pathogens, including multidrug-resistant strains of Pseudomonas aeruginosa.

Quantitative Antimicrobial Activity

The antimicrobial potency of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize reported MIC and MBC values for this compound and its analogs against various microorganisms.

| Peptide/Analog | Escherichia coli | Staphylococcus aureus | Reference |

| This compound | 4 µM | 4 µM | |

| Tritrp1 (amidated) | 4 µM | 4 µM | |

| Tritrp2 (R→K) | 4 µM | 4 µM | |

| Tritrp3 (P→A) | 4 µM | 8 µM | |

| Tritrp6 (W→F) | 4 µM | 4 µM |

| Peptide | Pseudomonas aeruginosa (Clinical Isolates) | Reference |

| This compound | 0.5 - 8 mg/L (MIC) | |

| This compound | 0.5 - 32 mg/L (MBC) |

| Peptide | Aspergillus fumigatus | Candida albicans | Reference |

| This compound | 250 µg/mL (MIC) | 1000 µg/mL (MIC) |

Anti-biofilm Activity

Recent studies have highlighted the potential of this compound and its analogs to inhibit biofilm formation and eradicate established biofilms, which are notoriously resistant to conventional antibiotics. The Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) are key parameters in assessing this activity.

| Peptide Analog | P. aeruginosa PAO1 (MBIC) | P. aeruginosa PAO1 (MBEC) | Reference |

| Tritrp-P59A | ~6.25 µM | ~12.5 µM | |

| Tritrp-P9A | ~6.25 µM | ~12.5 µM |

Immunomodulatory Effects

While direct studies on the immunomodulatory signaling of this compound are limited, cathelicidins as a family are known to modulate the host immune response. They can influence processes such as cytokine release and interact with Toll-like receptors (TLRs). For instance, the human cathelicidin LL-37 can synergize with IL-1β to enhance the production of various cytokines. The interaction of AMPs with TLR4, the receptor for LPS, can either trigger or inhibit inflammatory signaling pathways, suggesting a complex role in modulating inflammation.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the modified MIC method for cationic antimicrobial peptides to ensure reproducibility and minimize peptide loss due to binding to surfaces.

Materials:

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well polypropylene microtiter plates

-

Test bacterium (e.g., E. coli, S. aureus)

-

This compound or its analogs

-

0.01% acetic acid with 0.2% bovine serum albumin (BSA)

-

Sterile polypropylene tubes

Procedure:

-

Bacterial Culture Preparation: Inoculate 5 mL of MHB with the test bacterium from an agar plate and grow overnight at 37°C with shaking. Dilute the overnight culture in fresh MHB to a final concentration of approximately 2–7 x 10^5 colony-forming units (CFU)/mL.

-

Peptide Serial Dilution: Prepare a stock solution of the peptide in sterile water. Perform serial twofold dilutions in 0.01% acetic acid containing 0.2% BSA in polypropylene tubes to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

-

Assay Setup:

-

Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.

-

Add 11 µL of each peptide dilution to the corresponding wells.

-

Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

-

-

Incubation and Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is determined as the lowest peptide concentration that shows no visible bacterial growth.

-

MBC Determination: To determine the MBC, plate 10 µL from the wells showing no growth onto MHB agar plates. Incubate at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in CFU compared to the initial inoculum.

Calcein Leakage Assay

This assay measures the ability of a peptide to permeabilize lipid vesicles by monitoring the release of a fluorescent dye.

Materials:

-

Lipids (e.g., phosphatidylethanolamine (PE) and phosphatidylglycerol (PG) for bacterial membrane mimics)

-

Calcein

-

HEPES buffer (pH 7.4)

-

Triton X-100

-

Fluorometer

Procedure:

-

Liposome Preparation:

-

Dissolve lipids in chloroform in a round-bottom flask.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Hydrate the lipid film with a solution of 80 mM calcein in HEPES buffer.

-

Subject the suspension to several freeze-thaw cycles to form large unilamellar vesicles (LUVs) encapsulating the calcein.

-

Remove unencapsulated calcein by size-exclusion chromatography (e.g., using a Sephadex G-50 column).

-

-

Leakage Measurement:

-

Dilute the calcein-loaded liposomes in HEPES buffer in a cuvette.

-

Add the this compound peptide at the desired concentration.

-

Monitor the increase in fluorescence over time at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm. The dequenching of calcein upon release from the vesicles results in an increased fluorescence signal.

-

After the reaction reaches a plateau or at a defined endpoint, add Triton X-100 (e.g., 0.1% final concentration) to lyse all vesicles and obtain the maximum fluorescence signal (100% leakage).

-

-

Data Analysis: Calculate the percentage of leakage as follows: % Leakage = [(F_peptide - F_initial) / (F_max - F_initial)] * 100 where F_peptide is the fluorescence in the presence of the peptide, F_initial is the baseline fluorescence, and F_max is the fluorescence after adding Triton X-100.

NMR Spectroscopy of Micelle-Bound this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to determine the three-dimensional structure of peptides in membrane-mimetic environments.

Materials:

-

Isotopically labeled (e.g., ¹⁵N, ¹³C) this compound

-

Detergent for micelle formation (e.g., sodium dodecyl sulfate - SDS, dodecylphosphocholine - DPC)

-

NMR buffer (e.g., phosphate buffer in H₂O/D₂O)

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve the isotopically labeled peptide in the NMR buffer.

-

Add the detergent from a stock solution to a concentration above its critical micelle concentration (CMC) to ensure the formation of micelles. The peptide-to-detergent ratio needs to be optimized to obtain high-quality spectra.

-

-

NMR Data Acquisition:

-

Acquire a series of multidimensional NMR experiments, such as 2D ¹H-¹⁵N HSQC, 2D TOCSY, and 2D/3D NOESY spectra. The HSQC spectrum provides information on the backbone amide protons and nitrogens, while TOCSY helps in assigning spin systems to specific amino acid residues. NOESY spectra provide through-space correlations between protons that are close in space (< 5 Å), which are crucial for determining the peptide's tertiary structure.

-

-

Structure Calculation:

-

Assign the chemical shifts of the peptide's protons and heteronuclei.

-

Extract distance restraints from the NOESY spectra.

-

Use these restraints in molecular dynamics-based software (e.g., CYANA, XPLOR-NIH) to calculate a family of structures consistent with the NMR data.

-

The final structure is represented by an ensemble of the lowest-energy conformers.

-

Visualizations: Workflows and Mechanisms

To aid in the understanding of the experimental processes and theoretical models, the following diagrams are provided.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Caption: Proposed Mechanism of this compound's Antimicrobial Action.

Caption: General Toll-like Receptor 4 (TLR4) Signaling Pathway.

Conclusion and Future Directions

This compound stands out as a promising antimicrobial peptide with a well-defined structure and a potent, membrane-centric mechanism of action. Its broad-spectrum activity, including efficacy against resistant strains and biofilms, underscores its therapeutic potential. The detailed experimental protocols provided herein offer a standardized framework for its continued investigation.

Future research should focus on several key areas. A deeper understanding of its potential for intracellular targeting is warranted. Furthermore, comprehensive studies into the specific immunomodulatory activities of this compound, including its interaction with host cell receptors and its influence on cytokine signaling pathways, will be crucial for its development as a therapeutic agent. Structure-activity relationship studies on novel analogs could also lead to the design of peptides with enhanced efficacy and reduced toxicity, paving the way for clinical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Anti-Inflammatory Action of an Antimicrobial Model Peptide That Suppresses the TRIF-Dependent Signaling Pathway via Inhibition of Toll-Like Receptor 4 Endocytosis in Lipopolysaccharide-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.uzh.ch [chem.uzh.ch]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Recombinant Expression of Tritrpticin in Escherichia coli: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tritrpticin is a short, 13-amino acid cationic antimicrobial peptide (AMP) with the sequence VRRFPWWWPFLRR, originally identified in porcine neutrophils. Its potent antimicrobial activity against a broad spectrum of bacteria, including antibiotic-resistant strains, has garnered significant interest for its potential as a novel therapeutic agent. The production of this compound through chemical synthesis can be costly for large-scale applications. Recombinant expression in microbial hosts like Escherichia coli offers a cost-effective and scalable alternative. However, the inherent toxicity of AMPs to the host organism presents a significant challenge. This document provides detailed application notes and protocols for the successful recombinant expression of this compound in E. coli, focusing on strategies to overcome toxicity and optimize yield. The use of a fusion tag, specifically the Small Ubiquitin-like Modifier (SUMO), is highlighted as a key strategy to enhance expression, improve solubility, and protect the host from the peptide's antimicrobial activity.

Key Considerations for Recombinant this compound Expression

The primary obstacle in expressing this compound in E. coli is its antimicrobial nature, which can be lethal to the host cells. To circumvent this, a common and effective strategy is to express this compound as a fusion protein. A suitable fusion partner can mask the toxicity of the peptide, enhance its solubility, and facilitate downstream purification. The SUMO fusion system has proven to be particularly effective for the production of AMPs for several reasons:

-

Enhanced Solubility and Proper Folding: The SUMO tag acts as a molecular chaperone, promoting the correct folding of the fusion protein and preventing the formation of insoluble inclusion bodies.[1][2]

-

Protection from Proteolysis: By fusing this compound to the C-terminus of SUMO, the peptide is shielded from degradation by host cell proteases.[3]

-

Masking of Toxicity: The fusion of SUMO to this compound neutralizes its antimicrobial activity, allowing for high levels of expression without killing the E. coli host.

-

Specific Cleavage: A key advantage of the SUMO system is the availability of highly specific SUMO proteases (e.g., Ulp1) that recognize the tertiary structure of SUMO and cleave the fusion protein precisely at the junction, releasing the target peptide with its native N-terminus.[3]

Data Presentation

Table 1: Comparison of Recombinant Antimicrobial Peptide Yields in E. coli